N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5S/c1-30-16-7-5-4-6-15(16)27-20-14(11-23-27)21(29)26-22(25-20)33-12-19(28)24-13-8-9-17(31-2)18(10-13)32-3/h4-11H,12H2,1-3H3,(H,24,28)(H,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWFDKCWDDKSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4OC)C(=O)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide (CAS Number: 946200-86-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O5S |
| Molecular Weight | 467.5 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound, as promising anticancer agents. The compound has shown significant cytotoxic effects against various cancer cell lines.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. For instance:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis.
- Apoptosis Induction : It promotes the activation of caspases and increases the levels of reactive oxygen species (ROS), which are critical for triggering apoptotic pathways.
Case Studies and Research Findings
- Xia et al. Study :
- Fan et al. Study :
- Strocchi et al. Study :
Comparative Analysis of Related Compounds
To better understand the efficacy of this compound, a comparison with other related compounds is essential.
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 49.85 | A549 | Apoptosis induction |
| Compound B | 30 | HCC | G2/M phase arrest |
| Compound C | 18 | NCI-H226 | Inhibition of CDK activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyrazolo[3,4-d]pyrimidinone derivatives and acetamide-linked heterocycles. Key structural analogs and their comparative features are outlined below:
Physicochemical and Spectroscopic Comparisons
NMR Analysis: The target compound’s methoxy groups (δ ~3.8–4.0 ppm in ¹H NMR) and pyrimidinone protons (δ ~7.5–8.5 ppm) align with analogs in , which highlights near-identical chemical shifts for conserved regions (e.g., pyrimidinone core) but deviations in substituent-sensitive regions (e.g., δ 29–36 ppm for acetamide-linked groups) . In contrast, fluorinated analogs () show downfield shifts (δ >8.5 ppm) due to electron-withdrawing fluorine substituents .
Thermal Stability :
- The target compound’s melting point is expected to exceed 250°C (based on analogs in and ), though fluorinated derivatives (e.g., ) exhibit higher MPs (~300°C) due to increased crystallinity .
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions, including thioether formation, acylation, and heterocyclic ring assembly. Key steps:
- Thioacetamide coupling : Reacting a pyrazolo[3,4-d]pyrimidine intermediate with thioacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the thioether bridge .
- Acylation : Introducing the 3,4-dimethoxyphenylacetamide group via nucleophilic substitution or coupling reagents like EDCI . Challenges include controlling regioselectivity in pyrazolo-pyrimidine ring formation and minimizing side reactions (e.g., oxidation of the thioether group) .
Q. Which characterization techniques are essential for verifying structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at 3,4-positions on the phenyl ring) and thioether linkage integration .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- HPLC : Assess purity (>95% required for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs demonstrate:
- Kinase inhibition : Pyrazolo-pyrimidine cores inhibit tyrosine kinases (e.g., EGFR, VEGFR) via competitive ATP-binding site interactions .
- Antimicrobial activity : Thioether-linked acetamides show moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .
- Anti-inflammatory potential : Methoxyphenyl groups may modulate COX-2 or NF-κB pathways, though direct evidence is pending .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?
Contradictions often arise from tautomerism in the pyrazolo-pyrimidine ring or solvent-dependent shifts. Strategies:
- Variable-temperature NMR : Resolve tautomeric equilibria by analyzing spectra at 25°C vs. 60°C .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., dihydro-pyrimidine protons at δ 4.1–4.3 ppm) .
- Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian09) .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Solvent optimization : Replace DMF with acetonitrile or THF to reduce side-product formation during acylation .
- Catalyst screening : Use Pd(OAc)₂/Xantphos for Suzuki couplings to introduce aryl groups with >80% yield .
- In-line purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates .
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) affect bioactivity?
Comparative SAR studies of analogs reveal:
- 3,4-Dimethoxyphenyl : Enhances solubility and kinase binding vs. 4-chlorophenyl derivatives (IC₅₀: 0.8 µM vs. 2.3 µM for EGFR) .
- Thioether vs. sulfone : Thioether improves membrane permeability but reduces metabolic stability in hepatic microsomes .
- Pyrazolo-pyrimidine substitution : 6-Thioacetamide derivatives show higher selectivity for VEGFR2 over FGFR1 .
Q. What in silico approaches predict target interactions and toxicity?
- Molecular docking (AutoDock Vina) : Simulate binding to kinase domains (PDB: 1M17) to prioritize targets .
- ADMET prediction (SwissADME) : High gastrointestinal absorption (LogP: 2.8) but potential CYP3A4 inhibition .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in the pyrimidine ring) .
Data Analysis and Experimental Design
Q. How should researchers design assays to resolve discrepancies in IC₅₀ values across studies?
- Standardize assay conditions : Use consistent ATP concentrations (e.g., 10 µM) in kinase inhibition assays .
- Control for solvent effects : Limit DMSO to <0.1% to avoid false positives in cell-based assays .
- Triplicate validation : Repeat dose-response curves (n=3) with reference inhibitors (e.g., erlotinib for EGFR) .
Q. What methods validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm kinase target engagement by measuring protein thermal stability shifts .
- Western blotting : Assess downstream signaling (e.g., phosphorylated ERK/AKT) in treated vs. untreated cells .
- CRISPR knockouts : Ablate suspected targets (e.g., VEGFR2) to determine compound dependency .
Q. How can researchers address low solubility in in vivo studies?
- Formulation : Use cyclodextrin complexes or nanoemulsions to enhance bioavailability .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the acetamide moiety .
- Pharmacokinetic profiling : Monitor plasma levels via LC-MS/MS after IV/oral administration in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
